molecular formula C44H32N13Na3O11S3 B12363288 trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

Cat. No.: B12363288
M. Wt: 1084.0 g/mol
InChI Key: QTFHTNFVUCUDIR-UHFFFAOYSA-K
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Description

Trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries due to its stability and intense coloration.

Preparation Methods

The synthesis of trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate involves multiple steps:

    Diazotization: The process begins with the diazotization of 2,4-diaminophenyl to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1-hydroxy-3-sulfonatonaphthalene-2-yl to form the azo compound.

    Further Coupling: This intermediate undergoes further coupling reactions with other diazonium salts to form the final complex structure.

    Neutralization: The final product is neutralized with trisodium to form the trisodium salt.

Industrial production methods typically involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.

    Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonate groups, with various nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amines and substituted derivatives.

Scientific Research Applications

Trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate has a wide range of scientific research applications:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for potential use in diagnostic assays and as a marker in various medical tests.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which are responsible for its intense coloration. The molecular targets include various substrates that interact with the azo groups, leading to the formation of colored complexes. The pathways involved typically include electron transfer processes that stabilize the colored form of the compound.

Comparison with Similar Compounds

Trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate is unique due to its complex structure and multiple azo bonds, which provide enhanced stability and coloration compared to simpler azo compounds. Similar compounds include:

    Trisodium;4-[(2,4-diaminophenyl)diazenyl]benzene-1,3-disulfonate: A simpler azo dye with fewer azo bonds.

    Disodium;4-[(2,4-diaminophenyl)diazenyl]naphthalene-1-sulfonate: Another azo dye with a different naphthalene structure.

    Trisodium;4-[(2,4-diaminophenyl)diazenyl]naphthalene-2,7-disulfonate: Similar in structure but with different sulfonation patterns.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various applications.

Properties

Molecular Formula

C44H32N13Na3O11S3

Molecular Weight

1084.0 g/mol

IUPAC Name

trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C44H35N13O11S3.3Na/c45-24-3-12-35(33(47)17-24)54-51-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)56-50-27-9-7-26(8-10-27)49-37-14-11-30(21-38(37)69(60,61)62)53-57-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)52-55-36-13-4-25(46)18-34(36)48;;;/h1-21,49,58-59H,45-48H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3

InChI Key

QTFHTNFVUCUDIR-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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